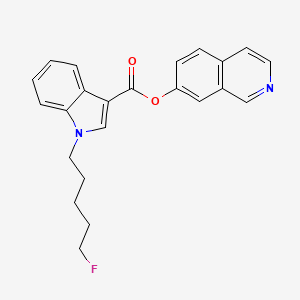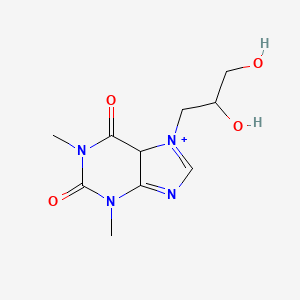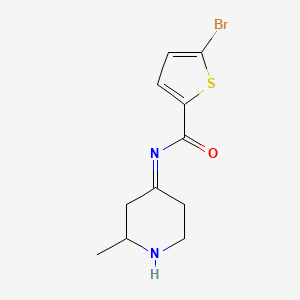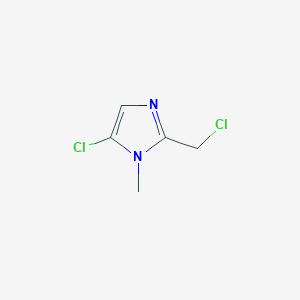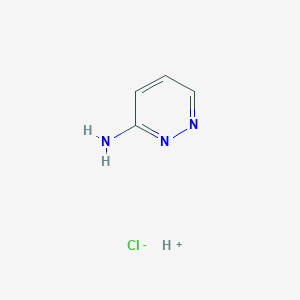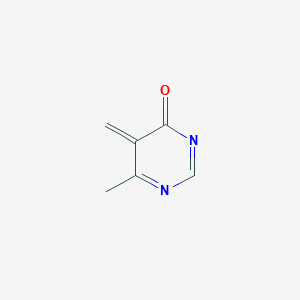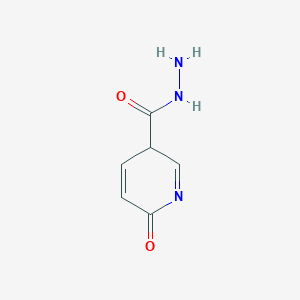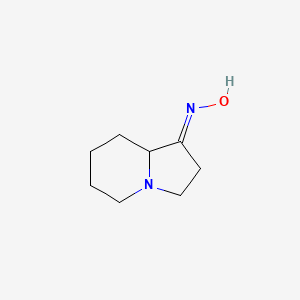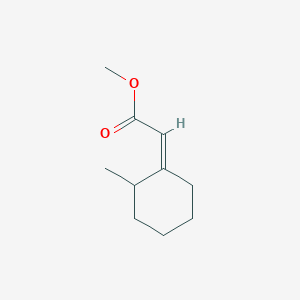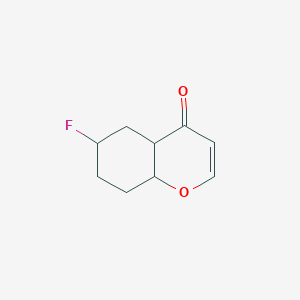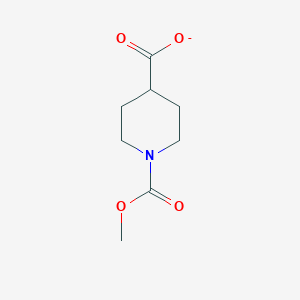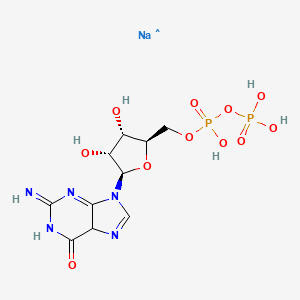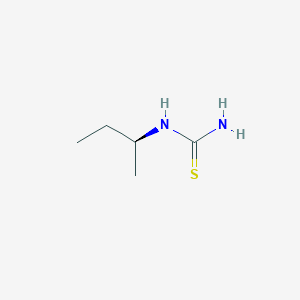
1,3-Dimethylpurin-3-ium-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylpurin-3-ium-2,6-dione, also known as theobromine, is a naturally occurring compound found in cocoa beans, tea leaves, and other plants. It belongs to the class of methylxanthines, which are known for their stimulating effects on the central nervous system. Theobromine is structurally similar to caffeine and has various applications in medicine, food, and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylpurin-3-ium-2,6-dione can be achieved through several methods. One common approach involves the methylation of xanthine. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as cocoa beans. The beans are fermented, dried, roasted, and then ground to produce cocoa mass. Theobromine is then extracted from the cocoa mass using solvents such as ethanol or methanol. The extracted compound is purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
1,3-Dimethylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,7-dimethyluric acid.
Reduction: Reduction reactions can convert theobromine to 3,7-dimethylxanthine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: 3,7-Dimethyluric acid
Reduction: 3,7-Dimethylxanthine
Substitution: Various alkylated or acylated derivatives of theobromine
科学研究应用
1,3-Dimethylpurin-3-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a standard compound in analytical chemistry for calibration and method development.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including its use as a bronchodilator and diuretic.
Industry: Used in the food industry as a flavoring agent and in the production of pharmaceuticals.
作用机制
Theobromine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, particularly in the bronchi and blood vessels. Additionally, theobromine acts as an adenosine receptor antagonist, which contributes to its stimulating effects on the central nervous system.
相似化合物的比较
1,3-Dimethylpurin-3-ium-2,6-dione is similar to other methylxanthines such as caffeine and theophylline. it has unique properties that distinguish it from these compounds:
Caffeine: While both compounds are stimulants, caffeine has a stronger effect on the central nervous system compared to theobromine.
Theophylline: Theophylline is more potent as a bronchodilator than theobromine and is commonly used in the treatment of respiratory diseases.
List of Similar Compounds
- Caffeine (1,3,7-Trimethylxanthine)
- Theophylline (1,3-Dimethylxanthine)
- Paraxanthine (1,7-Dimethylxanthine)
属性
分子式 |
C7H7N4O2+ |
|---|---|
分子量 |
179.16 g/mol |
IUPAC 名称 |
1,3-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C7H7N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3/q+1 |
InChI 键 |
VQAZPULWPVGCTC-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=NC=NC2=[N+](C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


